An In-Depth Technical Guide to the Chemical Structure Elucidation of MAB-CHMINACA Metabolite M6
An In-Depth Technical Guide to the Chemical Structure Elucidation of MAB-CHMINACA Metabolite M6
Introduction: The Evolving Landscape of Synthetic Cannabinoids and the Critical Role of Metabolite Identification
MAB-CHMINACA (also known as ADB-CHMINACA) is a potent, indazole-based synthetic cannabinoid that has been associated with significant public health concerns.[1] As with many novel psychoactive substances, the parent compound is often extensively metabolized in the body, making the detection and characterization of its metabolites crucial for forensic and clinical toxicology.[2][3] Understanding the metabolic fate of MAB-CHMINACA is not only essential for confirming exposure but also for elucidating potential toxicological pathways. This guide provides an in-depth technical overview of the methodologies and scientific reasoning employed in the structural elucidation of a specific and complex metabolite, MAB-CHMINACA metabolite M6.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal relationships behind experimental choices, ensuring a self-validating and authoritative approach to structural elucidation.
The Subject of Our Investigation: MAB-CHMINACA Metabolite M6
MAB-CHMINACA metabolite M6 is a fascinating and complex biotransformation product of the parent compound. Its formal chemical name is 4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoic acid .[4] The structure, confirmed through commercially available reference standards, indicates a significant alteration of the original L-tert-leucinamide side chain, a transformation that requires a multi-step metabolic process.
| Compound | Molecular Formula | Formula Weight |
| MAB-CHMINACA | C21H30N4O2 | 370.49 g/mol |
| MAB-CHMINACA Metabolite M6 | C21H28N4O4 | 400.47 g/mol |
Proposed Metabolic Pathway to MAB-CHMINACA Metabolite M6
The formation of M6 from MAB-CHMINACA is not a single-step process. Based on established metabolic pathways for synthetic cannabinoids, we can propose a logical sequence of biotransformations.[5][6] The primary metabolic sites for MAB-CHMINACA are the cyclohexylmethyl tail and the tert-butyl group of the L-tert-leucinamide moiety.[7] The structure of M6 suggests a pathway involving initial hydrolysis followed by oxidation. A closely related metabolite, M7, identified as a succinic acid derivative, supports this proposed pathway.[8][9]
Caption: Experimental workflow for the structural elucidation of MAB-CHMINACA metabolite M6.
Part 1: In Vitro Sample Generation and Preparation
To obtain sufficient quantities of M6 for analysis, in vitro metabolism using cryopreserved human hepatocytes is the gold standard. [7]This model provides a relevant metabolic profile that closely mimics in vivo processes.
Experimental Protocol: In Vitro Metabolism with Human Hepatocytes
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Thawing and Seeding: Cryopreserved human hepatocytes are rapidly thawed in a 37°C water bath and suspended in pre-warmed incubation medium.
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Incubation: The hepatocyte suspension is incubated with a solution of MAB-CHMINACA (typically 1-10 µM) in a multi-well plate at 37°C with 5% CO2.
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Time Course: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 1, 3, and 6 hours) to monitor the formation of metabolites.
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Quenching: The metabolic reactions are stopped by adding an ice-cold organic solvent, such as acetonitrile, to each aliquot.
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Sample Cleanup: The quenched samples are centrifuged to precipitate proteins. The supernatant, containing the metabolites, is then subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove salts and other matrix components.
Part 2: High-Resolution Mass Spectrometry (HRMS) for Initial Identification
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the cornerstone of initial metabolite identification. This technique provides the accurate mass of the metabolite, allowing for the generation of a probable molecular formula.
Experimental Protocol: LC-HRMS Analysis
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Chromatography:
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Column: A C18 reversed-phase column is typically used for the separation of synthetic cannabinoids and their metabolites.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is employed to achieve optimal separation.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is standard.
-
-
Mass Spectrometry:
-
Instrument: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is used to acquire high-resolution mass spectra.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally preferred for synthetic cannabinoids.
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Data Acquisition: Full-scan MS data is acquired over a mass range of m/z 100-1000.
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Data Analysis and Interpretation
For MAB-CHMINACA metabolite M6 (C21H28N4O4), the expected protonated molecule [M+H]+ would have a theoretical exact mass of 401.2183 . HRMS analysis should yield a measured mass with an error of less than 5 ppm, providing strong evidence for this molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Clues
Following the detection of the [M+H]+ ion, tandem mass spectrometry (MS/MS) is performed to induce fragmentation and generate a characteristic fragmentation pattern. This pattern provides vital clues about the metabolite's structure.
Predicted Fragmentation Pattern of MAB-CHMINACA Metabolite M6
Based on the known fragmentation of synthetic cannabinoids with an indazole core and a carboxamide linker, we can predict the major fragment ions for M6. [3][10][11]
| Predicted m/z | Proposed Fragment Structure/Loss | Significance |
|---|---|---|
| 257.13 | [Indazole-cyclohexylmethyl-carbonyl]+ | Confirms the integrity of the core structure. |
| 145.08 | [Indazole-carbonyl]+ | A characteristic fragment for indazole-3-carboxamide cannabinoids. |
| Loss of H2O (18.01) | Loss of water from the carboxylic acid group. | Suggests the presence of a carboxylic acid. |
| Loss of CO2 (44.00) | Decarboxylation of the carboxylic acid group. | Further evidence for a carboxylic acid moiety. |
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
While HRMS provides strong evidence for the molecular formula and substructures, only Nuclear Magnetic Resonance (NMR) spectroscopy can definitively confirm the precise arrangement of atoms and the overall structure of the metabolite.
Experimental Protocol: NMR Analysis
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Metabolite Isolation: M6 is isolated from the in vitro metabolism sample using preparative high-performance liquid chromatography (prep-HPLC).
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Sample Preparation: The purified metabolite (typically >1 mg) is dissolved in a deuterated solvent (e.g., methanol-d4 or DMSO-d6).
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NMR Experiments: A suite of 1D and 2D NMR experiments are performed:
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1H NMR: Provides information on the number and chemical environment of protons.
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13C NMR: Shows the number and types of carbon atoms.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for connecting different structural fragments.
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Predicted NMR Data for Key Structural Features of MAB-CHMINACA Metabolite M6
| Structural Moiety | Expected 1H NMR Signals (ppm) | Expected 13C NMR Signals (ppm) | Key 2D NMR Correlations |
| Indazole Ring | 7.0-8.5 (aromatic protons) | 110-140 (aromatic carbons) | COSY correlations between adjacent aromatic protons. HMBC correlations from indazole protons to the carbonyl carbon. |
| Cyclohexylmethyl Group | 0.8-2.0 (aliphatic protons) | 25-45 (aliphatic carbons) | COSY correlations within the cyclohexyl ring. HMBC from the methylene bridge protons to the indazole ring. |
| 2,2-dimethylbutanedioic acid | ~2.5 (singlet, 2H) and ~1.2 (singlet, 6H) | ~170-180 (carboxylic acid carbons), ~40-50 (quaternary carbon), ~20-30 (methyl carbons) | HMBC from the methyl protons to the quaternary carbon and the adjacent carbonyl carbon. |
The HMBC experiment would be particularly critical in confirming the connectivity between the indazole-3-carboxamide nitrogen and the butanedioic acid moiety.
Part 4: Final Validation with a Reference Standard
The final and most definitive step in the structural elucidation process is the direct comparison of the analytical data (retention time, MS/MS spectrum, and NMR spectra) from the isolated metabolite with that of a certified reference standard of MAB-CHMINACA metabolite M6. [4]An exact match in all these parameters provides unequivocal proof of the structure.
Conclusion: A Robust Framework for Novel Metabolite Elucidation
The chemical structure elucidation of MAB-CHMINACA metabolite M6 is a complex but achievable task that relies on a systematic and multi-faceted analytical approach. By combining in vitro metabolism, high-resolution mass spectrometry, and multi-dimensional NMR spectroscopy, researchers can confidently identify and characterize novel metabolites. This in-depth understanding is paramount for the forensic and clinical communities to keep pace with the ever-evolving landscape of novel psychoactive substances and their impact on human health. The principles and workflows outlined in this guide provide a robust framework for the elucidation of not only M6 but also other novel synthetic cannabinoid metabolites that will inevitably emerge.
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